molecular formula C18H17N3 B2401354 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile CAS No. 2379978-69-3

2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile

Cat. No.: B2401354
CAS No.: 2379978-69-3
M. Wt: 275.355
InChI Key: AACGGMYPKIKHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived compounds involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic scaffold, which is a common feature in sterically constrained or rigid amino acids . This rigidity can impact the 3D orientation of the compound and thus its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ring closure of 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .

Scientific Research Applications

Anticancer and Antidiabetic Applications

  • Anticancer Activities: Research has shown the effectiveness of certain compounds related to 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile in combating cancer. Specifically, certain derivatives have demonstrated significant anticancer activities, surpassing even Doxorubicin® in effectiveness against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines (Flefel et al., 2019).
  • Antidiabetic Properties: Compounds related to this chemical structure have also shown promising results as antidiabetic agents. They demonstrated higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor compared to the antidiabetic drug Acarbose (Flefel et al., 2019).

Antimicrobial Activities

  • Antibacterial and Antitumor Potential: Certain pyridine derivatives related to this compound have been evaluated for their antibacterial and antitumor activities, showcasing promising results in this domain (Elewa et al., 2021).

Synthesis and Characterization

  • Novel Synthesis Methods: Innovative synthesis techniques have been developed for compounds related to this chemical, leading to the creation of new derivatives with potential pharmaceutical applications. These methods offer efficient pathways for creating structurally diverse compounds (Belikov et al., 2016).

Potential in COVID-19 Treatment

  • SARS CoV-2 Inhibitors: Some derivatives of this compound have been studied for their potential in inhibiting the SARS CoV-2 RdRp, an essential component in the replication mechanism of the COVID-19 virus. This research may contribute to the development of new treatments for COVID-19 (Venkateshan et al., 2020).

Amino Acid Derivatives

  • Novel Amino Acids for Drug Design: The synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane structures, including derivatives of this compound, contributes to the field of drug design. These amino acids are valuable for their unique structural and chemical properties (Radchenko et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is not intended for human or veterinary use and is available for research use only.

Future Directions

The future directions for this compound could involve its use in the design of peptidomimetic drugs, given the popularity of sterically constrained amino acids in this field . Additionally, its rigidity could be utilized in the development of bifunctional protein degraders .

Mechanism of Action

Mode of Action

The mode of action of 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-11-15-7-4-8-20-17(15)21-12-18(13-21)9-16(10-18)14-5-2-1-3-6-14/h1-8,16H,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACGGMYPKIKHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=C(C=CC=N3)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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